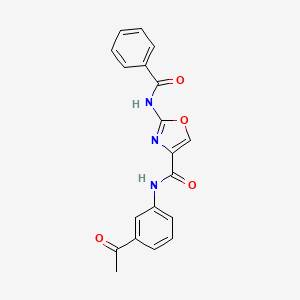

N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-12(23)14-8-5-9-15(10-14)20-18(25)16-11-26-19(21-16)22-17(24)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXJUCYZIPYGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

- A study assessed the antimicrobial activity of several 1,3-oxazole derivatives. Among them, this compound exhibited significant inhibitory effects against Enterococcus faecium biofilms and other pathogenic strains .

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and biofilm formation, which are critical factors in bacterial virulence.

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial activity. The compound is being explored for its potential in treating various diseases due to its structural properties.

Potential Therapeutic Uses:

- Anticancer Activity : Similar compounds within the oxazole family have shown promise as anticancer agents. They may inhibit tumor growth by interfering with cellular signaling pathways .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

- Antiviral Properties : Some derivatives demonstrate antiviral activity, suggesting that this compound could be explored for antiviral drug development .

Synthesis Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and efficiency.

| Synthesis Method | Description | Yield |

|---|---|---|

| Friedel-Crafts Acylation | Involves acylation of an aromatic compound using acyl chlorides under acidic conditions. | Moderate to high |

| Cyclization Reactions | Formation of the oxazole ring through cyclization of appropriate precursors. | Variable |

| Enzymatic Synthesis | Utilizing enzymes for selective acylation reactions to enhance specificity and yield. | High |

The use of enzymatic methods has been particularly promising due to their ability to produce compounds with fewer side products and higher purity .

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide with structurally related oxazole derivatives, focusing on molecular features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Observations

However, it lacks the charged ethylaminoethyl-benzimidazole moiety of the ferroportin inhibitor (), which likely improves aqueous solubility in the latter via hydrochloride salt formation. The 3-acetylphenyl group increases steric bulk and electron-withdrawing effects relative to the 2-methylphenyl group in 5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide .

Biological Activity The ferroportin inhibitor () demonstrates clinical relevance due to its ability to modulate iron transport, a mechanism absent in the target compound. This highlights how substituent-driven target specificity defines therapeutic utility.

Synthetic and Analytical Considerations The target compound’s synthesis likely involves coupling reactions similar to those for N-(3-acetylphenyl)acetamide (e.g., amidation or nucleophilic substitution) . Structural elucidation methods (e.g., NMR, X-ray crystallography) for such compounds rely on tools like SHELX and ORTEP-3, as noted in crystallography-focused evidence .

Physicochemical Properties

Biological Activity

N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The compound features a unique oxazole ring structure, which is known for imparting various biological properties. The synthesis of this compound typically involves multi-step organic reactions that include acylation and cyclization processes. The specific synthetic pathways can vary, but they often leverage established methodologies for constructing oxazole derivatives.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Mechanism : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Case Studies : In vitro studies have demonstrated its effectiveness against Enterococcus faecium biofilms, indicating potential as an antibiofilm agent .

-

Anticancer Properties :

- Target Engagement : Research indicates that compounds with similar structures can inhibit specific cancer-related enzymes, such as alkaline ceramidase, which plays a role in cancer cell proliferation .

- Cell Line Studies : In studies using neuroblastoma SH-SY5Y cells, derivatives of oxazole compounds showed promising results in inhibiting cell growth and inducing apoptosis .

-

Enzyme Inhibition :

- Phosphatase Inhibition : Some derivatives have been identified as inhibitors of myosin light chain phosphatase (MLCP), affecting cellular signaling pathways related to muscle contraction and cell motility .

- Ceramidase Inhibition : The compound's ability to inhibit ceramidase enzymes suggests it could play a role in regulating sphingolipid metabolism, which is crucial in various diseases including cancer .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the oxazole ring can significantly influence the compound's biological activity. For example:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Acetyl group addition | Enhances antimicrobial potency |

| 2 | Benzamide substitution | Improves anticancer activity |

| 4 | Carboxamide functionality | Increases enzyme inhibition efficacy |

These findings underscore the importance of structural modifications in optimizing the biological efficacy of oxazole derivatives.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In Vitro Efficacy : Compounds similar to this compound have shown IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity .

- Toxicity Profiles : Preliminary toxicity assessments suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain low toxicity levels even at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-benzamido-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling benzoyl chloride derivatives with amine-containing intermediates. Key steps include:

- Schotten-Baumann conditions for amide bond formation.

- Carbodiimide-mediated coupling (e.g., EDC/HOBt) to enhance yield and reduce racemization.

- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility, while ethanol/water mixtures facilitate crystallization.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

Example Conditions from Analogous Compounds (Table 1):

| Compound | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4g | Ethanol | 70 | None | 70 | |

| 4h | Ethanol | 70 | None | 60 | |

| 4i | Ethanol | 70 | None | 37 |

Purification via flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitor progress using TLC or HPLC .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton/carbon environments and substitution patterns (e.g., acetylphenyl vs. benzamido groups) .

- Mass Spectrometry (ESI-TOF) : Validates molecular weight (±2 ppm accuracy) and detects impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity using C18 columns and gradient elution .

- X-ray Crystallography : Resolves stereochemical ambiguities (as demonstrated in for related structures) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- Cellular Assays :

- Luciferase Reporter Systems : Assess transcriptional modulation (e.g., NF-κB pathways) .

- Western Blotting : Evaluates downstream protein expression changes (e.g., phosphorylation status) .

- Computational Docking : Use AutoDock Vina to predict binding poses, validated by alanine-scanning mutagenesis .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors :

- ADME Profiling :

- Caco-2 Permeability : Predicts intestinal absorption.

- Microsomal Stability (human/rat liver microsomes): Evaluates metabolic liability .

- PK/PD Modeling : Correlates plasma exposure (AUC) with efficacy using nonlinear mixed-effects modeling (NONMEM) .

- Physiological Stability Testing : Incubate compound in simulated gastric fluid (pH 1.2–3.0) and plasma to assess degradation .

Q. How should researchers evaluate the compound’s stability under varying pH and oxidative conditions?

Methodological Answer:

- Forced Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze by HPLC to quantify intact compound .

- Oxidative Stress : Treat with 0.3–3% H₂O₂ for 6–24 hours; use LC-MS to identify degradation products (e.g., N-oxide formation) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) under nitrogen .

Q. What computational methods predict physicochemical and ADMET properties?

Methodological Answer:

- QSAR Models :

- SwissADME : Predicts logP, solubility, and bioavailability .

- pkCSM : Estimates toxicity (hERG inhibition, hepatotoxicity) .

- Molecular Dynamics Simulations (GROMACS) : Evaluates conformational stability in lipid bilayers .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.